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Compound of Interest

Compound Name: 2-Chloro-4'-fluoroacetophenone

Cat. No.: B045902

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-
Chloro-4'-fluoroacetophenone (CAS No: 456-04-2), a key intermediate in pharmaceutical
and chemical synthesis.[1][2][3] The following sections detail the methodologies for acquiring
and interpreting Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry
(MS) data, presented in a clear and structured format for easy reference and comparison.

Spectroscopic Data Summary

The spectral data presented below has been compiled from various sources and is essential
for the structural elucidation and quality control of 2-Chloro-4'-fluoroacetophenone.

Infrared (IR) Spectroscopy

Table 1: Characteristic IR Absorption Peaks
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Wavenumber (cm—?) Intensity Assignment

~3050 Weak-Medium C-H Stretch (Aromatic)

~2925 Weak C-H Stretch (Aliphatic -CH2)

~1685 Strong C=0 Stretch (Aryl Ketone)

~1600, ~1500, ~1450 Medium-Strong C=C Stretch (Aromatic Ring)

~1280 Strong C-F Stretch

840 Strong C-H Bend (p-disubstituted
benzene)

~780 Strong C-CI Stretch

Data interpreted from typical values for similar aromatic ketones and general IR absorption
tables.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H NMR Spectral Data (Solvent: CDClI3)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic Protons
~8.05 Multiplet 2H
(ortho to C=0)
] Aromatic Protons
~7.20 Multiplet 2H
(ortho to F)
~4.75 Singlet 2H -CH:Cl

Note: The exact chemical shifts and coupling patterns for the aromatic protons can be complex
due to second-order effects and coupling with fluorine.

Table 3: 13C NMR Spectral Data (Solvent: CDCIs)
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Chemical Shift (8) ppm Assighment

190.4 C=0

166.2 (d, J = 256 Hz) C-F

131.5(d, J=9 Hz) Aromatic CH (ortho to C=0)
131.0(d,J=3 Hz) Aromatic C (ipso to C=0)
116.1 (d, J =22 Hz) Aromatic CH (ortho to F)
46.1 -CHzCl

d = doublet, J = coupling constant in Hz. The carbon attached to fluorine and the adjacent

carbons show splitting due to C-F coupling.

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragmentation Data (Electron lonization - El)

m/z Relative Abundance Proposed Fragment lon
174/172 Moderate [M]* (Molecular lon)

123 High [M - CH2CIJ*

95 High [CeHaF]*

75 Moderate [CeHs]*

Note: The presence of chlorine results in isotopic peaks for chlorine-containing fragments (M
and M+2 in an approximate 3:1 ratio). The values in the table represent the most abundant
isotope.[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of 2-Chloro-4'-

fluoroacetophenone.
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Infrared (IR) Spectroscopy Protocol

Objective: To identify the functional groups present in 2-Chloro-4'-fluoroacetophenone.
Methodology (Attenuated Total Reflectance - ATR):

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or
zinc selenide ATR crystal is typically used.[6]

Sample Preparation: A small amount of the solid 2-Chloro-4'-fluoroacetophenone is placed
directly onto the ATR crystal, ensuring complete coverage.

Data Acquisition:
o A background spectrum of the clean, empty ATR crystal is recorded.

o The sample is then placed on the crystal, and pressure is applied using a clamp to ensure
good contact.

o The sample spectrum is recorded, typically in the range of 4000-400 cm~1.

Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum. The resulting spectrum is then analyzed for
characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Objective: To elucidate the carbon-hydrogen framework of 2-Chloro-4'-fluoroacetophenone.
Methodology (*H and 3C NMR):

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

e Sample Preparation:

o Approximately 5-10 mg of 2-Chloro-4'-fluoroacetophenone is dissolved in about 0.6-0.7
mL of deuterated chloroform (CDCls).
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o A small amount of tetramethylsilane (TMS) may be added as an internal standard (6 0.00
ppm), although modern spectrometers can reference the residual solvent peak.

o The solution is transferred to a 5 mm NMR tube.
o Data Acquisition (*H NMR):

o The spectrometer is tuned and the magnetic field is shimmed to achieve optimal
resolution.

o A standard one-pulse *H NMR experiment is performed.

o Key parameters include a sufficient number of scans to achieve a good signal-to-noise
ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range
of proton chemical shifts (e.g., 0-10 ppm).

» Data Acquisition (**C NMR):

o A proton-decoupled 3C NMR experiment is typically performed to obtain singlets for each
unique carbon atom.

o A larger number of scans is usually required due to the lower natural abundance of 13C.

o The spectral width should cover the expected range for carbon chemical shifts (e.g., 0-200
ppm).

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to TMS or the residual
solvent peak. For *H NMR, the signals are integrated to determine the relative number of
protons.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of 2-Chloro-4'-
fluoroacetophenone.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b045902?utm_src=pdf-body
https://www.benchchem.com/product/b045902?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Instrument: A GC system coupled to a mass spectrometer with an electron ionization (EI)

source.

o Sample Preparation: A dilute solution of 2-Chloro-4'-fluoroacetophenone is prepared in a
volatile organic solvent such as dichloromethane or ethyl acetate.

e Gas Chromatography (GC) Conditions:

o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is
commonly used.

o Injection: A small volume (e.g., 1 yL) of the sample solution is injected into the GC inlet,
which is heated to ensure vaporization (e.g., 250 °C).

o Oven Program: The oven temperature is ramped to separate the components of the
sample. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few
minutes, and then ramp up to a higher temperature (e.g., 280 °C).

o Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
e Mass Spectrometry (MS) Conditions:
o lonization: Electron lonization (EIl) at a standard energy of 70 eV.

o Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to scan a mass
range (e.g., m/z 40-400).

o Data Analysis: The resulting mass spectrum for the GC peak corresponding to 2-Chloro-4'-
fluoroacetophenone is analyzed to identify the molecular ion and characteristic fragment
ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis and
characterization of 2-Chloro-4'-fluoroacetophenone.
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Caption: Workflow for the spectral characterization of 2-Chloro-4'-fluoroacetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8

Tech Support


https://www.benchchem.com/product/b045902?utm_src=pdf-body-img
https://www.benchchem.com/product/b045902?utm_src=pdf-body
https://www.benchchem.com/product/b045902?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. dev.spectrabase.com [dev.spectrabase.com]
e 2. uanlch.vscht.cz [uanlch.vscht.cz]

e 3. youtube.com [youtube.com]

e 4. eng.uc.edu [eng.uc.edu]

e 5. 2-Chloro-4'-fluoroacetophenone | CBH6CIFO | CID 120248 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 6. dev.spectrabase.com [dev.spectrabase.com]
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fluoroacetophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045902#spectral-data-for-2-chloro-4-
fluoroacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://dev.spectrabase.com/spectrum/HvN8u6oA2bw
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.youtube.com/watch?v=u9VB85yZ_4I
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4_-fluoroacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4_-fluoroacetophenone
https://dev.spectrabase.com/spectrum/8c6gt0aOuQB
https://www.benchchem.com/product/b045902#spectral-data-for-2-chloro-4-fluoroacetophenone
https://www.benchchem.com/product/b045902#spectral-data-for-2-chloro-4-fluoroacetophenone
https://www.benchchem.com/product/b045902#spectral-data-for-2-chloro-4-fluoroacetophenone
https://www.benchchem.com/product/b045902#spectral-data-for-2-chloro-4-fluoroacetophenone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b045902?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

